molecular formula C11H11ClN2O B7866297 5-Chloro-2-(4-morpholinyl)benzonitrile CAS No. 78252-13-8

5-Chloro-2-(4-morpholinyl)benzonitrile

Cat. No.: B7866297
CAS No.: 78252-13-8
M. Wt: 222.67 g/mol
InChI Key: GKZBFSSQJBUGPS-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-morpholinyl)benzonitrile: is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitrile group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitrile Formation: The synthesis of 5-Chloro-2-(4-morpholinyl)benzonitrile typically begins with the chlorination of 2-aminobenzonitrile. The nitrile group can be introduced via a Sandmeyer reaction, where the amino group is replaced by a nitrile group using copper(I) cyanide.

    Morpholine Substitution: The introduction of the morpholine ring can be achieved through nucleophilic aromatic substitution. This involves reacting 5-chloro-2-bromobenzonitrile with morpholine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: Post-reaction, the compound is purified using techniques like recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitrile and chlorine groups.

    Oxidation and Reduction: While the nitrile group is relatively stable, the morpholine ring can undergo oxidation to form N-oxides under strong oxidizing conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Hydrolysis: Aqueous acid (HCl) or base (NaOH).

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of morpholine N-oxides.

    Hydrolysis: Formation of 5-chloro-2-(4-morpholinyl)benzamide or 5-chloro-2-(4-morpholinyl)benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-(4-morpholinyl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 5-Chloro-2-(4-morpholinyl)benzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: Lacks the morpholine ring, making it less versatile in medicinal applications.

    5-Chloro-2-methylbenzonitrile: Contains a methyl group instead of a morpholine ring, affecting its reactivity and applications.

    2-Amino-4-chlorobenzonitrile: Contains an amino group, making it more reactive in nucleophilic substitution reactions.

Uniqueness

5-Chloro-2-(4-morpholinyl)benzonitrile is unique due to the presence of both a nitrile group and a morpholine ring

Properties

IUPAC Name

5-chloro-2-morpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZBFSSQJBUGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283447
Record name 5-Chloro-2-(4-morpholinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78252-13-8
Record name 5-Chloro-2-(4-morpholinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78252-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-morpholinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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